molecular formula C13H15NO3S2 B6417862 4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060230-36-5

4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6417862
CAS No.: 1060230-36-5
M. Wt: 297.4 g/mol
InChI Key: FBJKCJBGABLBSV-UHFFFAOYSA-N
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Description

4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is an organic compound that features a benzene ring substituted with a methoxy group, a methyl group, and a sulfonamide group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The starting material, 4-methoxy-2-methylbenzenesulfonyl chloride, is reacted with thiophen-3-ylmethanamine under basic conditions to form the sulfonamide linkage.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes.

    Materials Science: The thiophene moiety makes it a candidate for use in organic semiconductors and conductive polymers.

    Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: It may inhibit enzymes that are sensitive to sulfonamide groups, such as carbonic anhydrase or dihydropteroate synthase.

    Pathways Involved: The compound can interfere with the folate synthesis pathway in bacteria, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-2-methylbenzenesulfonamide: Lacks the thiophene moiety.

    N-(thiophen-3-ylmethyl)benzenesulfonamide: Lacks the methoxy and methyl groups on the benzene ring.

Uniqueness

4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is unique due to the combination of its methoxy, methyl, and thiophene substituents, which can confer distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c1-10-7-12(17-2)3-4-13(10)19(15,16)14-8-11-5-6-18-9-11/h3-7,9,14H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJKCJBGABLBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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